An In-depth Technical Guide to the Synthesis and Characterization of 3-Hydroxy-4(E)-nonenoic acid
An In-depth Technical Guide to the Synthesis and Characterization of 3-Hydroxy-4(E)-nonenoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route and the expected analytical characterization of 3-Hydroxy-4(E)-nonenoic acid. The information is compiled from established chemical principles and spectroscopic data of analogous compounds, offering a robust framework for its preparation and identification in a laboratory setting.
Synthesis of 3-Hydroxy-4(E)-nonenoic acid
Proposed Synthetic Pathway: Horner-Wadsworth-Emmons Approach
The proposed synthesis involves two key steps:
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Step 1: Horner-Wadsworth-Emmons (HWE) Reaction to form the ethyl ester of 3-hydroxy-4(E)-nonenoic acid. This reaction is renowned for its high selectivity in producing (E)-alkenes[1]. The reaction involves the condensation of pentanal with a stabilized phosphonate (B1237965) ylide derived from ethyl 2-(diethoxyphosphoryl)acetate.
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Step 2: Base-Catalyzed Hydrolysis of the resulting ethyl ester to yield the final product, 3-Hydroxy-4(E)-nonenoic acid[2][3][4][5].
An alternative to the HWE reaction for the formation of the β-hydroxy ester intermediate is the Reformatsky reaction [6][7][8][9][10][11]. This reaction would involve treating pentanal with an α-halo ester, such as ethyl bromoacetate, in the presence of zinc metal[6][7][8].
Experimental Protocols
Step 1: Synthesis of Ethyl 3-hydroxy-4(E)-nonenoate via Horner-Wadsworth-Emmons Reaction
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Reagents and Materials:
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Pentanal
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Ethyl 2-(diethoxyphosphoryl)acetate
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Sodium hydride (NaH) or other suitable base (e.g., NaOMe, K₂CO₃)
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Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether
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Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
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Saturated aqueous sodium chloride (brine) solution
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Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask, dropping funnel, magnetic stirrer, reflux condenser, and other standard glassware
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Inert atmosphere (e.g., nitrogen or argon)
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Procedure:
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To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF under an inert atmosphere, a solution of ethyl 2-(diethoxyphosphoryl)acetate (1.0 equivalent) in anhydrous THF is added dropwise at 0 °C.
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The reaction mixture is stirred at room temperature for 1 hour, or until the evolution of hydrogen gas ceases, to ensure the complete formation of the phosphonate ylide.
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The reaction mixture is then cooled back to 0 °C, and a solution of pentanal (1.0 equivalent) in anhydrous THF is added dropwise.
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The reaction is allowed to warm to room temperature and stirred for 12-24 hours, or until TLC analysis indicates the complete consumption of the aldehyde.
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The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
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The aqueous layer is extracted with diethyl ether or ethyl acetate (B1210297) (3 x volumes).
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The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
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The crude product is purified by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to afford pure ethyl 3-hydroxy-4(E)-nonenoate.
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Step 2: Synthesis of 3-Hydroxy-4(E)-nonenoic acid via Ester Hydrolysis
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Reagents and Materials:
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Ethyl 3-hydroxy-4(E)-nonenoate
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Lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH)
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Tetrahydrofuran (THF), methanol (B129727) (MeOH), or ethanol (B145695) (EtOH)
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Water
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1 M Hydrochloric acid (HCl)
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Diethyl ether or ethyl acetate
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Saturated aqueous sodium chloride (brine) solution
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Procedure:
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The ethyl 3-hydroxy-4(E)-nonenoate (1.0 equivalent) is dissolved in a mixture of THF and water (e.g., 2:1 v/v).
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Lithium hydroxide (2-4 equivalents) is added, and the mixture is stirred at room temperature for 2-4 hours, or until TLC analysis shows the disappearance of the starting ester.
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The organic solvent is removed under reduced pressure.
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The remaining aqueous solution is cooled to 0 °C and acidified to pH ~2-3 with 1 M HCl.
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The aqueous layer is extracted with diethyl ether or ethyl acetate (3 x volumes).
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The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield 3-Hydroxy-4(E)-nonenoic acid. Further purification can be achieved by recrystallization if the product is a solid, or by chromatography.
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Characterization of 3-Hydroxy-4(E)-nonenoic acid
The following table summarizes the predicted physicochemical and spectroscopic data for 3-Hydroxy-4(E)-nonenoic acid based on its structure and data from analogous compounds.
| Property | Predicted Value |
| Molecular Formula | C₉H₁₆O₃ |
| Molecular Weight | 172.22 g/mol |
| Appearance | Colorless oil or low-melting solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) 5.60-5.80 (m, 2H, -CH=CH-), 4.40-4.50 (m, 1H, -CH(OH)-), 2.45-2.60 (d, 2H, -CH₂-COOH), 2.00-2.10 (q, 2H, =CH-CH₂-), 1.30-1.45 (m, 2H, -CH₂-), 0.85-0.95 (t, 3H, -CH₃), ~3.0-4.0 (br s, 2H, -OH, -COOH) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) ~175-178 (-COOH), ~135 (-CH=), ~128 (-CH=), ~70 (-CH(OH)-), ~40 (-CH₂-COOH), ~35 (=CH-CH₂-), ~22 (-CH₂-), ~14 (-CH₃) |
| FTIR (neat, cm⁻¹) | ~3400 (br, O-H stretch, alcohol), ~3000 (br, O-H stretch, carboxylic acid), ~2960, 2930, 2870 (C-H stretch), ~1710 (s, C=O stretch, carboxylic acid), ~1670 (w, C=C stretch), ~970 (m, =C-H bend, trans) |
| Mass Spectrometry (ESI-) | m/z 171.1027 [M-H]⁻, Fragments corresponding to loss of H₂O and CO₂ |
Visualizations
Proposed Synthetic Workflow
References
- 1. Wittig-Horner Reaction [organic-chemistry.org]
- 2. jk-sci.com [jk-sci.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 7. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 8. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chemicals [chemicals.thermofisher.cn]
- 11. Reformatsky Reaction | Chem-Station Int. Ed. [en.chem-station.com]
